molecular formula C9H16O3S B12947701 (1-(Cyclopentylsulfonyl)cyclopropyl)methanol

(1-(Cyclopentylsulfonyl)cyclopropyl)methanol

Cat. No.: B12947701
M. Wt: 204.29 g/mol
InChI Key: YZVCSFDOZXNRQS-UHFFFAOYSA-N
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Description

(1-(Cyclopentylsulfonyl)cyclopropyl)methanol is an organic compound characterized by the presence of a cyclopropyl group attached to a methanol moiety, with a cyclopentylsulfonyl substituent. This compound is of interest in various fields of chemistry due to its unique structural features and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Cyclopentylsulfonyl)cyclopropyl)methanol typically involves the following steps:

    Formation of Cyclopropyl Intermediate: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Methanol Addition: The final step involves the addition of a methanol group, which can be achieved through various methods, including nucleophilic substitution or reduction reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming cyclopropyl ketones or aldehydes.

    Reduction: Reduction reactions may convert the sulfonyl group to a sulfide or thiol.

    Substitution: The methanol group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like halides, amines, or thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Exploration of its pharmacological properties and potential therapeutic uses.

    Industry: Use as an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1-(Cyclopentylsulfonyl)cyclopropyl)methanol exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering metabolic pathways, or influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethanol: Lacks the sulfonyl group, leading to different reactivity and applications.

    Cyclopentylsulfonylmethane: Lacks the cyclopropyl group, affecting its chemical behavior.

    Cyclopropylsulfonylmethanol: Similar but with different substituents, leading to variations in reactivity and applications.

Properties

Molecular Formula

C9H16O3S

Molecular Weight

204.29 g/mol

IUPAC Name

(1-cyclopentylsulfonylcyclopropyl)methanol

InChI

InChI=1S/C9H16O3S/c10-7-9(5-6-9)13(11,12)8-3-1-2-4-8/h8,10H,1-7H2

InChI Key

YZVCSFDOZXNRQS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)S(=O)(=O)C2(CC2)CO

Origin of Product

United States

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